2-(5-Methylpyrazin-2-YL)ethanesulfonyl chloride
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Overview
Description
2-(5-Methylpyrazin-2-YL)ethanesulfonyl chloride is a chemical compound with the molecular formula C7H9ClN2O2S and a molecular weight of 220.68 g/mol . It is a sulfonyl chloride derivative of pyrazine, characterized by the presence of a methyl group at the 5-position of the pyrazine ring and an ethanesulfonyl chloride group attached to the 2-position .
Preparation Methods
The synthesis of 2-(5-Methylpyrazin-2-YL)ethanesulfonyl chloride typically involves the reaction of 5-methylpyrazine with ethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product .
Chemical Reactions Analysis
2-(5-Methylpyrazin-2-YL)ethanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate ester, and sulfonate thioester derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products, although detailed information on these reactions is limited.
Hydrolysis: In the presence of water, it can hydrolyze to form 2-(5-methylpyrazin-2-yl)ethanesulfonic acid.
Scientific Research Applications
2-(5-Methylpyrazin-2-YL)ethanesulfonyl chloride has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-(5-Methylpyrazin-2-YL)ethanesulfonyl chloride involves its reactivity as a sulfonyl chloride. It acts as an electrophile, reacting with nucleophiles to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives . The molecular targets and pathways involved depend on the specific nucleophile and the resulting product .
Comparison with Similar Compounds
2-(5-Methylpyrazin-2-YL)ethanesulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:
2-(5-Methoxypyrazin-2-YL)ethanesulfonyl chloride: Similar in structure but with a methoxy group instead of a methyl group.
2-(5-Chloropyrazin-2-YL)ethanesulfonyl chloride: Contains a chlorine atom at the 5-position of the pyrazine ring.
These similar compounds share common reactivity patterns but differ in their specific chemical and physical properties, which can influence their applications and effectiveness in various reactions .
Properties
CAS No. |
1196151-37-7 |
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Molecular Formula |
C7H9ClN2O2S |
Molecular Weight |
220.68 g/mol |
IUPAC Name |
2-(5-methylpyrazin-2-yl)ethanesulfonyl chloride |
InChI |
InChI=1S/C7H9ClN2O2S/c1-6-4-10-7(5-9-6)2-3-13(8,11)12/h4-5H,2-3H2,1H3 |
InChI Key |
YZDFMAHRTXEQFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=N1)CCS(=O)(=O)Cl |
Origin of Product |
United States |
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